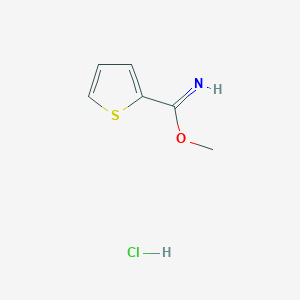![molecular formula C20H18FN5O5S B2401616 Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689750-15-0](/img/structure/B2401616.png)
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a nitrobenzoyl group, a triazole ring, and a sulfanyl group attached to an acetate. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule. For example, the fluorophenyl and nitrobenzoyl groups are both quite bulky and could influence the overall shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could make the compound more lipophilic, while the presence of the nitro group could make it more reactive .Aplicaciones Científicas De Investigación
Pharmacological Properties and Central Nervous System Effects
- Ethyl derivatives of 1,2,4-triazole exhibit pharmacological properties impacting the central nervous system (CNS) in mice. These compounds are synthesized through a series of cyclization reactions and have shown effectiveness in pharmacological studies (Maliszewska-Guz et al., 2005).
Applications in X-ray Structural and Theoretical Studies
- Ethyl derivatives of 1,2,4-triazole have been utilized in regioselective synthesis processes, leading to the development of compounds used in X-ray structural and theoretical studies. These processes involve microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).
Antioxidant Abilities
- Specific ethyl 1,2,4-triazole derivatives have demonstrated significant antioxidant abilities, surpassing even standard controls like butylated hydroxytoluene in efficacy. These properties are verified through assays like the Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Anticancer Activity
- Certain derivatives of ethyl 1,2,4-triazole, synthesized in novel series, have shown in vitro anticancer activity against various prostate cancer cell lines. These compounds exhibit this activity through IC50 values, indicating their potential effectiveness in cancer treatment (Han et al., 2018).
Fungicidal Activity
- Ethyl 1,2,4-triazole derivatives have been shown to possess fungicidal activity, particularly against specific fungal species. This application is significant in the field of agricultural and pharmaceutical fungicides (El-Telbani et al., 2007).
Tetrel Bonding Interactions
- These compounds are used in the study of π-hole tetrel bonding interactions, with a focus on their spectroscopic and X-ray characterization. This research has implications for understanding molecular interactions and designing new molecular structures (Ahmed et al., 2020).
Antimicrobial and Antifungal Effects
- Ethyl 1,2,4-triazole derivatives exhibit antimicrobial and antifungal effects, with some compounds showing potent effects against Candida species. This aspect is particularly relevant in the development of new antifungal agents and treatments (Çavușoğlu et al., 2018).
Antihypertensive α-Blocking Agents
- Some derivatives of ethyl 1,2,4-triazole have been synthesized for their potential use as antihypertensive α-blocking agents. This application is significant in the field of cardiovascular drugs and therapies (Abdel-Wahab et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5S/c1-2-31-18(27)12-32-20-24-23-17(25(20)15-9-5-14(21)6-10-15)11-22-19(28)13-3-7-16(8-4-13)26(29)30/h3-10H,2,11-12H2,1H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKGCPVZQZRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)







![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)